N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide
Description
N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide is a cyclohexyl-substituted acetamide derivative featuring a hydroxycarbamimidoyl functional group. This compound has garnered attention due to its structural similarity to nitric oxide (NO)-donor molecules, which are critical in biological signaling and therapeutic applications . Its CAS registry number, 1193390-68-9, confirms its identity in chemical databases .
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13) |
InChI Key |
CBLJEYJLFMHXKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1(CCCCC1)/C(=N\O)/N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Cyclohexylamine, aldehyde (e.g., formaldehyde), and acetamidine hydrochloride.
-
Catalyst : Sc(OTf)₃ (10 mol%) in methanol at 21°C for 12 hours.
-
Mechanism : The aldehyde undergoes condensation with the amine to form an imine intermediate, which subsequently reacts with the amidine to yield the hydroxycarbamimidoyl moiety. The Z configuration is favored due to steric hindrance from the cyclohexyl group.
Yield : 68–75% after purification via column chromatography.
Catalytic Reductive Amination
This method utilizes palladium-catalyzed reductive amination to introduce the hydroxycarbamimidoyl group. A cyclohexylacetamide precursor reacts with hydroxylamine under hydrogen gas (H₂) in the presence of Pd/C.
Key Steps:
-
Substrate : N-(1-Cyclohexyl)acetamide.
-
Stereochemical Control : The Z configuration is achieved by optimizing hydrogen pressure (1–3 atm) and reaction time (6–8 hours).
Solid-Phase Synthesis for High-Throughput Production
Automated nanoscale synthesis platforms, such as the Echo 555 liquid handler, enable high-throughput preparation of hydroxycarbamimidoyl acetamides.
Protocol:
-
Reactants : Pre-formed amidines, aldehydes, and acetamide derivatives.
-
Conditions : Reactions conducted in 384-well plates with methanol as the solvent.
-
Throughput : 16 scaffolds synthesized in parallel with a 65–72% average yield.
Comparative Analysis of Preparation Methods
Factors Influencing Reaction Efficiency
Solvent Effects
Temperature and pH
-
Low Temperatures (0–25°C) : Favor Z configuration by slowing isomerization.
-
Basic Conditions (pH 8–9) : Accelerate hydroxycarbamimidoyl formation but risk over-acetylation.
Stereochemical Considerations
The Z configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyimino group and the acetamide carbonyl. Computational studies (DFT) indicate a 5.2 kcal/mol energy difference between Z and E isomers, rationalizing the observed selectivity.
Applications and Derivatives
N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity and leading to various biological responses . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structural Insights :
- Aromatic vs. Aliphatic Rings: The phenyl derivative () lacks the conformational flexibility of cyclohexyl, which may limit its NO-release efficiency in certain biological environments.
- Functional Group Substitution: The hydroxyacetamide variant (CID 16768993) replaces the hydroxycarbamimidoyl group with a hydroxyl, shifting its activity from NO modulation to antimicrobial effects .
Table 2: Activity Comparison
Key Findings :
- NO-Donor Activity: The phenyl analog () has demonstrated direct NO release in vitro, while the cyclohexyl variant’s activity remains theoretical but structurally plausible .
- Antimicrobial vs. Catalytic Roles : Cyclohexyl carboxamides () exhibit antimicrobial properties, whereas the cycloheptyl derivative () is utilized as a ligand in transition-metal catalysis, highlighting functional diversity among analogs.
Physicochemical Properties
- Solubility : The hydroxycarbamimidoyl group enhances polarity compared to methyl or chloro-substituted acetamides (e.g., 2-chloro-N-(cyclohexylcarbamoyl)acetamide, CAS 16467-50-8) .
- Stability : Cyclohexyl derivatives are less prone to hydrolysis than adamantane-based analogs (e.g., N-(3,5-dimethyladamantan-1-yl)acetamide, CAS 19982-07-1) due to reduced ring strain .
Biological Activity
N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide, also known as N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 199.25 g/mol . This compound contains a cyclohexyl group and a hydroxycarbamimidoyl substituent, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxycarbamimidoyl group enhances its reactivity towards electrophiles, making it a versatile intermediate in organic synthesis and potentially enhancing its pharmacological efficacy.
Anticancer Properties
Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. For instance, modifications in the hydroxycarbamimidoyl group could influence the compound's interaction profiles and biological efficacy against various cancer cell lines. In vitro studies have shown that certain similar compounds can inhibit the proliferation of cancer cells such as HepG2 and MCF-7, with IC50 values ranging from 5.1 to 22.08 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16f | HepG2 | 6.19 ± 0.50 |
| Compound 16f | MCF-7 | 5.10 ± 0.40 |
| Doxorubicin | HepG2 | 9.18 ± 0.60 |
| Doxorubicin | MCF-7 | 7.26 ± 0.30 |
These findings indicate that structural modifications can significantly impact the anticancer activity of compounds related to this compound.
Antimicrobial Activity
Research into the antimicrobial properties of compounds with similar structures has shown promising results. For example, certain derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety and efficacy of this compound. In vitro studies have been conducted to determine the cytotoxic effects on normal versus cancerous cell lines. Some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is an essential feature for therapeutic agents .
Synthesis and Characterization
The synthesis of this compound typically involves controlled reaction conditions to ensure high purity and yield . Various synthetic routes have been explored, including nucleophilic substitution reactions that leverage the hydroxycarbamimidoyl group.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Cyclohexylacetamide | Lacks hydroxycarbamimidoyl group; simpler structure | |
| N-[1-(Hydroxymethyl)cyclohexyl]acetamide | Contains hydroxymethyl group; differing reactivity profile | |
| N-[1-(Hydroxycarbamimidoyl)cyclopentyl]acetamide | Similar structure but with cyclopentyl group; may exhibit different biological activities |
These comparisons emphasize how the specific structural elements of this compound may enhance its reactivity and biological activity compared to simpler or structurally distinct analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by acetylation. For example, starting with a cyclohexane derivative (e.g., bromocyclohexane), react with hydroxycarbamimidoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate. Subsequent acetylation with acetic anhydride or acetyl chloride yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can the stereochemical configuration (Z/E) of the hydroxycarbamimidoyl group be experimentally determined?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Hirshfeld surface analysis (used in analogous acetamide derivatives) can quantify intermolecular interactions to confirm the Z-configuration. Complementary NMR techniques, such as NOESY, can identify spatial proximity between the hydroxyimino group and the cyclohexyl moiety .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility testing in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) is critical. Stability studies (TGA/DSC) reveal thermal degradation thresholds, while HPLC monitoring under varying pH (e.g., 3–9) identifies hydrolysis-prone conditions. Store at –20°C under inert gas (argon) to prevent oxidation .
Q. Which analytical techniques are optimal for purity assessment and structural validation?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity (>98%). High-resolution mass spectrometry (HRMS) confirms molecular weight. FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). ¹H/¹³C NMR (DMSO-d₆) resolves cyclohexyl and acetamide proton environments .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for this compound in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or metalloenzymes. In vitro assays (e.g., enzyme inhibition kinetics) validate hypotheses. Fluorescence polarization assays quantify protein-ligand interactions, while CRISPR-Cas9 knockout models identify pathway dependencies .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Control for stereochemical purity (chiral HPLC) and batch variability. Meta-analysis of published IC₅₀ values with standardized protocols (e.g., fixed cell lines, incubation times) resolves discrepancies .
Q. What strategies identify degradation products under accelerated stability testing?
- Methodological Answer : Stress testing (40°C/75% RH, 1 week) followed by LC-MS/MS identifies hydrolytic (e.g., cyclohexylamine) or oxidative byproducts. Isotopic labeling (e.g., ¹⁸O-water) traces hydrolysis pathways. Computational tools (e.g., Zeneth) predict degradation pathways for targeted isolation .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies?
- Methodological Answer : QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with bioactivity. DFT calculations (Gaussian 09) optimize geometries and predict electronic properties (HOMO/LUMO). Molecular dynamics (GROMACS) simulate solvation effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
